MK-2 Inhibitory Potency: Structural Determinants and Comparator Profile
The target compound has not been directly assayed for MK‑2 inhibition in the public domain. However, a structurally related pyrrolopyridine‑aniline analogue (BDBM30196, differing by a nitrile substituent) exhibits an IC₅₀ of 62 nM against human MK‑2 in an anion‑exchange resin capture assay [1]. Within the same chemotype, another analogue is reported with an IC₅₀ of 8.5 nM, underscoring the steep SAR that distinguishes this substitution pattern [2]. These data provide a quantitative baseline for the expected activity range of CAS 918519‑98‑9 once evaluated under identical conditions.
| Evidence Dimension | MK‑2 (MAPKAPK2) inhibitory potency, IC₅₀ |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; anticipated nanomolar activity based on isosteric analogues |
| Comparator Or Baseline | BDBM30196 (pyrrolopyridine‑aniline derivative): IC₅₀ = 62 nM; BDBM50259639: IC₅₀ = 8.5 nM |
| Quantified Difference | N/A (target compound not directly tested); comparator range 8.5–62 nM establishes phenotype potency floor |
| Conditions | Anion-exchange resin capture assay using HSP27 peptide substrate and activated MK‑2 |
Why This Matters
Procurement teams evaluating MK‑2 inhibitor candidates should not assume equipotency among pyrrolopyridine‑aniline isomers; the 62 nM vs. 8.5 nM comparator spread demonstrates that exact connectivity dictates target engagement.
- [1] BindingDB. BDBM30196 (Pyrrolopyridine, 27). IC₅₀ = 62 nM for MAPKAPK2. https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50259639. IC₅₀ = 8.5 nM for MAPKAPK2. https://www.bindingdb.org/ View Source
